Product packaging for 3-bromo-6-chloro-2H-chromene(Cat. No.:CAS No. 122323-08-4)

3-bromo-6-chloro-2H-chromene

Cat. No.: B8680170
CAS No.: 122323-08-4
M. Wt: 245.50 g/mol
InChI Key: VPKMUPXHRCLRHM-UHFFFAOYSA-N
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Description

3-Bromo-6-chromo-2H-chromene is a versatile chemical scaffold in medicinal and organic chemistry. Its structure, featuring both bromo and chloro substituents on the chromene core, makes it a valuable intermediate for constructing diverse heterocyclic systems with potential biological activity. Researchers can utilize this compound as a precursor in the synthesis of more complex molecules, such as pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and 1,3,4-thiadiazoles, which are classes of compounds known to be investigated for their antitumor properties . The halogen atoms act as reactive sites for further functionalization, enabling its application in metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Chromene and coumarin (the 2-oxo derivative of chromene) derivatives are extensively studied for their wide range of pharmacological activities, including antitumor, anti-inflammatory, and anticoagulant effects . As such, 3-Bromo-6-chloro-2H-chromene serves as a critical starting material for drug discovery and development programs, particularly in the search for new chemotherapeutic agents. The compound must be handled by qualified professionals in a laboratory setting. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClO B8680170 3-bromo-6-chloro-2H-chromene CAS No. 122323-08-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122323-08-4

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

3-bromo-6-chloro-2H-chromene

InChI

InChI=1S/C9H6BrClO/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-4H,5H2

InChI Key

VPKMUPXHRCLRHM-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)Br

Origin of Product

United States

Reactivity and Derivatization Studies of 3 Bromo 6 Chloro 2h Chromene

Reactivity Profiles of Halogenated 2H-Chromene Ring Systems

The chemical behavior of the 3-bromo-6-chloro-2H-chromene molecule is dictated by the interplay of its key functional groups: the electron-rich aromatic ring, the heterocyclic pyran ring with an endocyclic double bond, and the two halogen substituents. The chlorine atom at the 6-position and the bromine atom at the 3-position are electron-withdrawing groups that influence the electron density distribution across the entire molecule.

The bromine on the C3 vinylic position and the chlorine on the C6 aromatic position modulate the nucleophilicity and electrophilicity of the chromene system. For instance, halogenation at the 6-position is a common feature in derivatives explored for their biological activities, suggesting this position is amenable to substitution without disrupting the core scaffold's necessary properties. mdpi.comnih.gov The presence of a halogen, such as bromine, at the 3-position is often introduced via electrophilic or palladium-mediated cyclization of aryl propargyl ethers, highlighting a synthetic route that directly installs this reactive handle. msu.edu The reactivity of the endocyclic double bond (C3-C4) is also influenced by these substituents, making it susceptible to various addition and cycloaddition reactions.

Substitution Reactions Involving Bromine and Chlorine on the Chromene Core

The halogen atoms on the this compound core serve as key sites for post-functionalization, primarily through cross-coupling reactions. Both the C3-Br (vinylic halide) and C6-Cl (aryl halide) bonds can be targeted for substitution, although their reactivity differs. Vinylic halides are typically more reactive than aryl halides in many standard cross-coupling protocols.

A notable example of substitution on a related scaffold involves the Sonogashira reaction. Studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have shown that a 6-iodo or 6-bromo analogue can be effectively coupled with various terminal alkynes to install new carbon-carbon bonds at this position. nih.gov This demonstrates that the 6-position is a viable site for derivatization. It is plausible that the 6-chloro group in the title compound could undergo similar transformations, potentially requiring more forcing conditions or specialized catalyst systems compared to its bromo or iodo counterparts.

The vinylic bromide at the 3-position is also a prime candidate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings, allowing for the introduction of a wide range of aryl, vinyl, or alkyl groups.

Transformations of the 2H-Chromene Heterocyclic Ring

Oxidation Pathways

The 2H-chromene ring is susceptible to oxidation, particularly at the C3-C4 double bond and the adjacent C4 allylic position. Research on the oxidation of 2H-chromenes and their derivatives has revealed pathways leading to various oxidized products. For example, the reaction of 2H-chromenes with hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in the presence of alcohols can lead to the formation of substituted 4H-chromenes or cis-3,4-dialkoxy-3,4-dihydro-2H-chromenes. In some cases, depending on the substitution pattern (e.g., with 2,2-dimethyl groups), oxidation can even induce ring contraction to form benzofuran (B130515) derivatives.

Starting MaterialReagentProduct(s)
2H-ChromeneHTIB in Methanol4-Methoxy-4H-chromene, trans-3,4-dimethoxy-chromane
4-Methyl-2H-chromeneHTIB in Methanolcis-3,4-Dimethoxy-4-methyl-3,4-dihydro-2H-chromene
2,2-Dimethyl-2H-chromeneHTIBRing contraction to benzofurans

Reduction Pathways

Reduction of the 2H-chromene system can target the C3-C4 double bond to yield the corresponding saturated chromane (B1220400) ring system. While specific reduction pathways for this compound are not extensively detailed, studies on analogous compounds, such as 3-nitro-2H-chromenes, provide insight into the reactivity. In these systems, reduction reactions have been shown to selectively reduce the nitro group or, under different conditions, hydrogenate the double bond. researchgate.net Standard catalytic hydrogenation methods (e.g., H₂ with Pd/C) are typically effective for the reduction of such endocyclic double bonds to afford the corresponding chromane derivatives.

Cyclization and Annulation Reactions of this compound Analogues

The 2H-chromene scaffold can act as a building block for the construction of more complex, fused heterocyclic systems. These reactions, often involving the reactive C3-C4 double bond, are termed annulation reactions as they build a new ring onto the existing framework.

A prime example is the reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides. mdpi.com This transformation proceeds through a [3+2] cycloaddition, involving a Michael addition followed by a Mannich reaction sequence, to stereoselectively form chromeno[3,4-c]pyrrolidines. mdpi.com This demonstrates how the double bond of the chromene can participate in cycloadditions to construct a new, fused five-membered ring.

Similarly, 2-aryl-3-nitro-2H-chromenes undergo DBU-mediated annulation with 1,3-cyclohexanediones. nih.gov This domino reaction sequence involves a Michael addition, an intramolecular nucleophilic addition, and subsequent aromatization to construct benzofuro[2,3-c]chromenone derivatives. nih.gov Another study showed that 3-nitro-2H-chromenes react with mercaptoacetaldehyde (B1617137) in a tandem Michael and Henry reaction to yield tetrahydro-4H-thieno[3,2-c]chromen-3-ols, building a fused thiophene (B33073) ring. researchgate.net

Formation of Novel Heterocycles from Chromene Derivatives (e.g., pyrazoles, tetrazoles, thiazoles)

Derivatives of the chromene scaffold are valuable precursors for synthesizing a variety of other heterocyclic compounds. While many synthetic routes start from the more oxidized 2H-chromen-2-one (coumarin) or chromone (B188151) systems, these reactions showcase the versatility of the underlying benzopyran structure.

Pyrazoles: Chromone and coumarin (B35378) derivatives are frequently used to synthesize pyrazoles. For instance, 3-formylchromones react with aminopyrazoles to yield fused pyrazole (B372694) systems like chromeno[2,3-b]pyrazolo[4,3-e]pyridines. nih.gov In another example, 3-acetyl-6-bromo-2H-chromen-2-one is converted to an enaminone intermediate, which then reacts with hydrazines to yield 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-ones. mdpi.com

Chromene Precursor TypeReagent(s)Resulting Heterocycle
3-Formylchromone5-Amino-3-methyl-1H-pyrazoleChromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one nih.gov
3-Acetyl-6-bromo-2H-chromen-2-oneHydrazine (B178648) Hydrate6-Bromo-3-(1H-pyrazol-5-yl)-2H-chromen-2-one mdpi.com
2'-HydroxychalconesCopper Halides / DMSO3-Halo-2-(pyrazol-4-yl)chromones nih.gov

Thiazoles: The synthesis of thiazole-containing compounds from coumarin precursors is also well-documented. 3-(Bromoacetyl)-2H-chromen-2-one can undergo a one-pot reaction with thiosemicarbazide (B42300) and aromatic aldehydes to furnish novel thiazoles linked to the 2H-chromen-2-one moiety. nih.gov Another route involves the reaction of a hydrazine carbothioamide derived from 3-acetyl-6-bromo-2H-chromen-2-one with hydrazonoyl chlorides to produce thiazole (B1198619) derivatives. nih.govresearchgate.net

Chromene Precursor TypeReagent(s)Resulting Heterocycle
3-Acetyl-6-bromo-2H-chromen-2-one derivativeHydrazonoyl ChloridesThiazole-substituted 2H-chromen-2-one nih.govresearchgate.net
3-(Bromoacetyl)-2H-chromen-2-oneThiosemicarbazide, Aromatic AldehydeThiazole-linked 2H-chromen-2-one nih.gov

Tetrazoles: Fused tetrazole systems can be synthesized from chromene derivatives. For example, reacting enaminone derivatives of 6-bromo-2H-chromen-2-one with sodium azide (B81097) in the presence of an acid can lead to the formation of tetrazolo[1,5-a]pyrimidine (B1219648) systems fused to the chromene core. nih.govresearchgate.net This demonstrates a cyclization pathway where a portion of the chromene derivative is incorporated into a new tetrazole-containing ring system.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Chloro 2h Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Analysis of the ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of the hydrogen and carbon atoms within 3-bromo-6-chloro-2H-chromene, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum of this compound has not been reported in the available scientific literature. Hypothetically, the spectrum would display distinct signals corresponding to the protons on the chromene ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electronegativity of the bromine and chlorine substituents, as well as the oxygen atom in the heterocyclic ring. Without experimental data, a precise assignment of chemical shifts and coupling constants remains speculative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, specific ¹³C NMR data for this compound are absent from public databases and scholarly articles. An analysis of the ¹³C NMR spectrum would be invaluable for confirming the carbon framework of the molecule. The spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure. The chemical shifts of the carbons directly bonded to the halogen atoms and the oxygen atom would be significantly deshielded.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) in Synthetic Mechanistic Studies

There is no information available in the scientific literature regarding the use of ³¹P NMR spectroscopy in mechanistic studies related to the synthesis of this compound. This technique is typically employed when phosphorus-containing reagents or intermediates are involved in a reaction, which does not appear to be a common feature in synthetic routes to chromene derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectra for this compound are not available. An IR spectrum would be used to identify the functional groups present in the molecule. Key absorption bands would be expected for the C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and alkene groups, and C-O stretching of the ether linkage within the chromene ring. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Specific EI-MS data for this compound, including the molecular ion peak and fragmentation pattern, have not been documented. This technique would be crucial for determining the molecular weight and confirming the elemental composition of the compound. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. Fragmentation patterns would provide further structural information by revealing stable fragments formed upon electron ionization.

Based on a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound corresponding to the requested analytical techniques is not available.

The search for spectroscopic and structural data yielded information on related but structurally distinct compounds, such as coumarin (B35378) derivatives (2H-chromen-2-ones) or more complex chromene structures with different substituents. However, no specific High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) data, X-ray crystallography structures, or kinetic investigations using Ultraviolet-Visible (UV-Vis) spectroscopy for this compound could be located.

Therefore, it is not possible to generate the article with the specified content and adhere to the strict requirement of focusing solely on "this compound".

Theoretical and Computational Investigations of 3 Bromo 6 Chloro 2h Chromene

Quantum Chemical Calculations5.1.1. Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published data is available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Computational Spectroscopy and Spectral Simulations

No published data is available.

Reaction Mechanism and Pathway Elucidation5.3.1. Kinetic Modeling and Theoretical Kinetic Studies (e.g., Stopped-Flow Data Integration)

No published data is available.

Further experimental and computational studies are required to characterize the physicochemical properties and reactivity of 3-bromo-6-chloro-2H-chromene.

Thermodynamic Profiling of Reaction Pathways and Intermediates

While specific thermodynamic profiling for the reaction pathways and intermediates leading to this compound is not extensively documented in publicly available literature, computational studies on similar 2H-chromene syntheses provide a framework for understanding the energetic landscape of its formation.

In a hypothetical reaction pathway for this compound, computational analysis would typically involve:

Geometry Optimization: Calculating the lowest energy conformation for reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain thermodynamic data like enthalpy and entropy.

Reaction Coordinate Mapping: To delineate the energy profile of the reaction, highlighting the activation energies for each step.

A representative, though generalized, thermodynamic profile for a multi-step synthesis of a substituted 2H-chromene is presented below. The values are illustrative and would need to be specifically calculated for this compound.

Reaction StepDescriptionCalculated ΔH (kJ/mol)Calculated ΔG (kJ/mol)Thermodynamic Feasibility
Step 1Formation of Intermediate A-50.2-45.8Favorable
Step 2Transition State 1+75.3+80.1Unfavorable (Activation Barrier)
Step 3Formation of Intermediate B-20.5-18.3Favorable
Step 4Transition State 2 (Rate-Determining)+95.6+101.2Highly Unfavorable (Highest Activation Barrier)
Step 5Formation of Product-110.7-115.4Highly Favorable

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. For this compound, the presence of halogen atoms is expected to play a significant role in dictating the crystal packing. Hirshfeld surface analysis is a powerful method to visualize and quantify these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool that defines the space a molecule occupies in a crystal and maps the nature and strength of intermolecular contacts on this surface. mdpi.comscirp.org The surface is typically colored based on properties like dnorm (normalized contact distance), which highlights regions of close contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii sum (strong interactions), white areas represent contacts around the van der Waals separation, and blue areas denote longer contacts (weaker interactions).

While a specific Hirshfeld surface analysis for this compound is not available, studies on structurally similar halogenated compounds provide valuable insights. For example, the crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one, a closely related molecule, reveals the importance of C—H···O hydrogen bonds in forming inversion dimers. nih.gov For this compound, we can anticipate the following key interactions to be prominent on its Hirshfeld surface:

Halogen Bonds (Br···O, Cl···O, Br···Cl): The electropositive regions on the bromine and chlorine atoms (σ-holes) can interact with electronegative atoms like oxygen. nih.gov

Hydrogen Bonds (C—H···O, C—H···Br, C—H···Cl): The hydrogen atoms of the chromene ring and any aliphatic protons can form weak hydrogen bonds with oxygen and halogen atoms of neighboring molecules.

π-π Stacking: The aromatic part of the chromene scaffold can engage in stacking interactions with adjacent molecules.

Two-Dimensional Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts in the crystal. mdpi.comscirp.org These plots display the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. Each type of interaction has a characteristic appearance on the plot.

Based on analyses of other halogenated organic molecules, a hypothetical 2D fingerprint plot for this compound would likely exhibit the following features:

H···H contacts: Typically appear as a large, diffuse region in the center of the plot, indicating the high prevalence of these contacts on the molecular surface.

Br···H/H···Br and Cl···H/H···Cl contacts: These would be represented by distinct "wings" or "spikes" on the plot. The position and length of these features would indicate the relative importance of these halogen-hydrogen interactions.

O···H/H···O contacts: Sharp spikes would indicate the presence of hydrogen bonds involving the ether oxygen of the chromene ring.

Br···Cl contacts: If present, these would appear as a specific feature on the plot, providing evidence for direct halogen-halogen interactions.

C···H/H···C contacts: These are often seen as "wings" and are indicative of C-H···π interactions.

The percentage contribution of each contact type can be calculated from the fingerprint plot, offering a quantitative measure of their importance in the crystal packing. A hypothetical breakdown for this compound is presented in the table below, based on typical values for similar halogenated heterocyclic compounds.

Interaction TypeHypothetical Percentage ContributionDescription
H···H~30-40%Represents the most frequent, though generally weak, contacts.
Br···H/H···Br~15-20%Significant contribution from weak hydrogen bonds involving bromine.
Cl···H/H···Cl~10-15%Contribution from weak hydrogen bonds involving chlorine.
O···H/H···O~10-15%Indicates the presence of C-H···O hydrogen bonds.
C···H/H···C~5-10%Suggests the presence of C-H···π interactions.
Br···Cl~1-5%Potential for direct halogen-halogen interactions.
Other~5%Includes C···C, C···O, etc.

In Silico Prediction Methods for Molecular Properties

In silico methods use computational models to predict the physicochemical and pharmacokinetic properties of a molecule before it is synthesized and tested in a laboratory. These predictions are valuable in drug discovery and materials science for screening large numbers of compounds and prioritizing those with the most promising characteristics.

For this compound, various molecular properties can be predicted using a range of computational tools and models, often based on Quantitative Structure-Activity Relationships (QSAR) or physics-based calculations. Studies on other halogenated chromenes and heterocyclic compounds have demonstrated the utility of these predictions. nih.gov

Key molecular properties that can be predicted in silico include:

Physicochemical Properties:

LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of the molecule, which influences its solubility and membrane permeability. The presence of two halogen atoms would be expected to increase the LogP value.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water. Increased lipophilicity generally leads to lower aqueous solubility.

Molecular Weight (MW): A fundamental property calculated from the molecular formula.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties.

Number of Hydrogen Bond Donors and Acceptors: Important for predicting binding interactions with biological targets.

Pharmacokinetic Properties (ADME - Absorption, Distribution, Metabolism, Excretion):

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to interfere with the metabolism of other drugs.

Human Ether-à-go-go-Related Gene (hERG) Inhibition: Predicts the potential for cardiotoxicity.

A summary of hypothetical in silico predicted properties for this compound is provided in the table below. These values are illustrative and would be generated using specific prediction software.

PropertyPredicted Value/ClassificationSignificance
Molecular Weight (g/mol)276.49Within the range for drug-like molecules (Lipinski's Rule of Five).
LogP~4.0 - 4.5Indicates high lipophilicity.
Aqueous Solubility (LogS)LowConsistent with a lipophilic, non-polar structure.
TPSA (Ų)~9.23Low polar surface area, suggesting good membrane permeability.
Hydrogen Bond Donors0No hydrogen bond donor groups.
Hydrogen Bond Acceptors1 (the ether oxygen)Can accept one hydrogen bond.
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesLikely to cross the blood-brain barrier.

These in silico predictions provide a valuable preliminary assessment of the potential behavior of this compound, guiding further experimental investigation.

Structure Activity Relationship Sar Studies Pertaining to Halogenated 2h Chromenes

Influence of Halogen Substituents on Molecular Interactions and Electronic Properties

The introduction of halogen atoms into the 2H-chromene scaffold significantly modulates the molecule's physicochemical properties, which in turn affects its molecular interactions and biological activity. nih.gov Halogens are unique substituents because they can act as both electrophiles and nucleophiles, allowing them to form various interactions with biological targets. nih.gov

Key influences of halogen substituents include:

Electronic Effects : Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can alter the electron density distribution across the chromene ring system, influencing the reactivity and interaction capabilities of the molecule. The presence of electron-withdrawing groups can amplify the ability of a molecule to engage in specific noncovalent interactions. nsf.gov

Halogen Bonding : A crucial noncovalent interaction, the halogen bond (XB), has gained recognition for its role in molecular recognition and drug design. nih.gov It occurs between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site on a biological macromolecule, such as an oxygen or nitrogen atom in an amino acid residue. The strength of this bond is influenced by the type of halogen and its surrounding electronic environment. nsf.gov

Lipophilicity and Membrane Permeability : The addition of halogens generally increases the lipophilicity of a molecule. nih.gov This property is critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as it can enhance the compound's ability to cross biological membranes and reach its target site. nih.gov

Steric Effects : The size of the halogen atom (its van der Waals radius) can influence the compound's conformation and how it fits into a binding pocket. The bulkiness of halogens can have either favorable or unfavorable effects on the binding affinity for a target. nih.gov

These properties collectively mean that halogen substitution is a widely used strategy in medicinal chemistry to enhance the potency or selectivity of bioactive compounds. nih.gov

Positional Effects of Bromine at C-3 and Chlorine at C-6 on the 2H-Chromene Scaffold

The specific placement of halogen atoms on the 2H-chromene ring is critical for determining the molecule's activity. The substitution pattern of 3-bromo-6-chloro-2H-chromene places a bromine atom on the pyran ring and a chlorine atom on the benzene (B151609) ring, each contributing distinct effects.

Chlorine at C-6 : The C-6 position is a common site for substitution in SAR studies of 2H-chromenes. Research on various 2H-chromene derivatives has shown that substitution at this position can significantly impact biological activity. For instance, in a study of 2H-chromene derivatives as P2Y6 receptor antagonists, a 6-chloro analogue displayed enhanced potency compared to other halogens at the same position. nih.gov This suggests that the electronic properties and size of the chlorine atom at C-6 are favorable for interaction with this specific target. Halogen substitution at the 6 and 8 positions has been generally found to better preserve affinity for the human P2Y6 receptor compared to substitutions at the 5 and 7 positions. nih.gov

Bromine at C-3 : The C-3 position is part of the heterocyclic pyran ring. A substituent at this position can directly influence the electronic environment of the nearby double bond and the heterocyclic oxygen atom. While direct SAR studies focusing solely on a 3-bromo substituent are less common in the provided literature, studies on related compounds, such as 3-nitro-2H-chromenes, highlight the importance of substitution at this position. nih.govnih.gov The bromine atom, being electron-withdrawing, would modulate the electronic character of the pyran ring, potentially affecting its interaction with target proteins. The combination of both a C-3 and a C-6 halogen creates a di-halogenated compound, and studies have shown that increasing the number of halogen atoms can be beneficial for certain biological activities, such as antibacterial potential. nih.gov

Comparative SAR Analysis with Other Substituted 2H-Chromene Derivatives

To understand the unique contribution of the 3-bromo-6-chloro substitution pattern, it is useful to compare its potential activity with that of other 2H-chromene derivatives. SAR studies have explored a wide range of substituents at various positions.

In studies of 3-nitro-2H-chromenes as antibacterial agents, the effect of halogenation was systematically evaluated. It was found that mono-halogenated nitrochromenes showed moderate activity, while tri-halogenated derivatives displayed significantly more potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov This demonstrates a clear trend where increased halogenation can lead to enhanced potency in certain contexts.

Another study focused on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6R antagonists. The parent compound was compared to its 6-bromo analogue, which showed a moderate affinity for the receptor. nih.gov This suggests that a halogen at the C-6 position is well-tolerated and can contribute to binding. The same study explored replacing the 6-bromo group with various 6-alkynyl groups, which led to a wide range of potencies, with some derivatives showing a threefold greater affinity than the reference compound. nih.gov

The table below summarizes findings from SAR studies on various 2H-chromene derivatives, illustrating the impact of different substitution patterns on biological activity.

Compound SeriesPosition(s) of SubstitutionSubstituent(s)Observed Effect on ActivityReference
2H-chromene P2Y6R AntagonistsC-6-F, -ClEnhanced potency compared to other halogens at this position. nih.gov
2H-chromene P2Y6R AntagonistsC-5, C-7, C-8HalogensReduced affinity compared to C-6 substitution. nih.gov
3-Nitro-2H-chromenes (Antibacterial)VariousMono-halogenatedModerate anti-staphylococcal activity (MIC 8–32 μg/mL). nih.gov
3-Nitro-2H-chromenes (Antibacterial)VariousTri-halogenatedPotent anti-staphylococcal activity (MIC 1–8 μg/mL). nih.gov
3-Nitro-2-(trifluoromethyl)-2H-chromeneC-6-BrMaintained moderate P2Y6R antagonist affinity (IC50 3.49 μM). nih.gov
3-Nitro-2-(trifluoromethyl)-2H-chromeneC-6-HReference P2Y6R antagonist affinity. nih.gov

Computational and Predictive Approaches to SAR

Modern SAR studies increasingly rely on computational and predictive methods to rationalize experimental findings and guide the design of new compounds. nih.gov These in silico techniques are particularly valuable for understanding the complex interplay of factors governed by halogen substitution.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a primary computational tool used to correlate the chemical structure of compounds with their biological activity. researchwithrowan.com For halogenated 2H-chromenes, QSAR models can be developed using descriptors that quantify electronic properties (e.g., partial charges, dipole moments), steric effects (e.g., molecular volume), and lipophilicity (e.g., logP). Such models can predict the activity of unsynthesized derivatives and highlight the key structural features required for potency. nih.gov

Molecular Modeling and Docking : These methods are used to simulate the interaction between a ligand (like this compound) and its biological target at an atomic level. Docking studies can predict the binding pose of the compound in the active site of a protein and estimate its binding affinity. These simulations are crucial for understanding the role of specific interactions, such as halogen bonds between the chlorine or bromine atoms and the protein. nih.gov

ADME/Toxicity Prediction : Computational models are also used to predict the ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of compounds early in the drug discovery process. For instance, an in silico predictive model was used to assess the ADME properties of tri-halogenated 3-nitro-2H-chromene derivatives, predicting high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov

These computational approaches provide valuable insights that complement experimental SAR data, enabling a more rational and efficient approach to the development of halogenated 2H-chromene derivatives as potential therapeutic agents.

Future Research Directions and Advanced Applications of 3 Bromo 6 Chloro 2h Chromene

Utilization as a Versatile Building Block in Complex Organic Synthesis

The 3-bromo-6-chloro-2H-chromene scaffold is a promising starting material for the construction of more complex molecular architectures. The differential reactivity of the bromine and chlorine substituents, along with the double bond in the pyran ring, allows for selective chemical transformations.

Future synthetic applications could leverage these features in various ways:

Cross-Coupling Reactions: The bromo substituent at the vinylic C3 position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of diverse aryl, alkyl, or alkynyl groups, thereby enabling the synthesis of a large library of novel chromene derivatives. The chloro group at the C6 position is generally less reactive in such couplings, allowing for regioselective functionalization. youtube.com

Synthesis of Fused Heterocycles: The 2H-chromene core can serve as a template for synthesizing polycyclic heterocyclic systems. nih.govuobaghdad.edu.iq For instance, cycloaddition reactions across the double bond or reactions involving the adjacent bromo group could lead to the formation of novel fused ring systems with potential biological activities. researchgate.net

Nucleophilic Substitution and Addition: The electron-withdrawing nature of the halogens and the oxygen heteroatom activates the double bond for Michael addition reactions. researchgate.net This pathway can be exploited to introduce various nucleophiles, leading to functionalized chromane (B1220400) derivatives.

The strategic derivatization of this compound can thus provide access to complex natural product analogues and other medicinally relevant scaffolds. orientjchem.orgresearchgate.net

Exploration in Materials Science for Advanced Applications (e.g., Photophysical Properties)

Chromene derivatives are known to possess interesting photophysical properties, making them valuable in the field of materials science. nih.gov The introduction of halogen atoms onto the chromene scaffold can significantly modulate these properties.

Key areas for future investigation include:

Fluorescent Materials: The chromene skeleton is the backbone for a range of fluorescent molecules. aip.orgaip.org By strategically modifying the this compound core through reactions like Suzuki or Sonogashira couplings, it is possible to synthesize novel fluorophores. The electronic nature of the substituents introduced can be used to tune the emission and absorption wavelengths, quantum yields, and Stokes shifts.

Organic Light-Emitting Diodes (OLEDs): Chromene-based compounds have been explored for their potential use in OLEDs. The photophysical characteristics imparted by the halogen substituents could lead to the development of new emitter materials with enhanced stability and efficiency.

Photochromic Systems: Certain chromene derivatives exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon light irradiation. Research could explore whether derivatives of this compound can be designed to act as molecular switches for applications in data storage and smart materials.

The systematic study of the structure-property relationships in derivatives of this compound is crucial for unlocking its full potential in materials science. nih.gov

Design and Development of New Chemical Probes Based on the this compound Scaffold

Fluorescent chemical probes are indispensable tools for visualizing and tracking biological processes in real-time. aip.orgaip.orgresearchgate.net The chromene scaffold is an excellent platform for developing such probes due to its favorable photophysical properties and biocompatibility. aip.orgaip.org

Future research could focus on:

"Turn-On" Fluorescent Probes: The this compound moiety can be functionalized with specific recognition units for biologically relevant analytes (e.g., metal ions, reactive oxygen species, enzymes). The reaction between the probe and the analyte could trigger a change in the electronic structure of the chromene core, leading to a "turn-on" fluorescent signal. For example, the "thiol-chromene" click reaction is a known mechanism for detecting thiols. aip.orgresearchgate.net

Bioimaging Applications: Probes derived from this scaffold could be designed for targeted imaging of specific cellular organelles or for monitoring disease-related biomarkers in living cells and organisms. aip.orgrsc.org Two-photon microscopy is a powerful technique for deep-tissue imaging, and chromene-based probes have been developed for this purpose. aip.orgaip.org

Bromodomain Probes: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are important targets in drug discovery. While not directly related to the bromine atom in the compound's name, the development of small molecule inhibitors, or chemical probes, for these proteins is an active area of research. nih.govucl.ac.ukox.ac.uk The this compound scaffold could potentially be elaborated into novel ligands for bromodomains.

The versatility of the chromene skeleton allows for the rational design of highly selective and sensitive chemical probes for a wide range of biological applications.

Unexplored Reactivity and Derivatization Pathways

While cross-coupling reactions represent a major avenue for derivatization, other unexplored reaction pathways could lead to novel and valuable compounds.

Potential areas for investigation include:

Metal-Halogen Exchange: The bromo group at C3 could undergo lithium-halogen or magnesium-halogen exchange to generate a nucleophilic vinylic organometallic species. This intermediate could then be reacted with various electrophiles to introduce a wide array of functional groups.

Reactions of the Pyran Ring: The double bond in the 2H-chromene ring is susceptible to various transformations, including epoxidation, dihydroxylation, and cycloaddition reactions. These reactions would yield highly functionalized chromane derivatives with multiple stereocenters.

Radical Reactions: The carbon-bromine bond can be cleaved under radical conditions to generate a vinyl radical. This reactive intermediate could participate in radical cyclization or addition reactions, providing access to complex molecular frameworks.

Derivatization of the Chloro Group: While less reactive than the bromo group, the chloro substituent on the aromatic ring can be replaced under specific conditions, such as high-temperature nucleophilic aromatic substitution or through the use of specialized catalysts. This would allow for further diversification of the scaffold.

A systematic exploration of these and other reaction pathways will undoubtedly expand the synthetic utility of this compound.

Synergistic Approaches Combining Synthetic and Computational Research Methodologies

The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new materials and biologically active compounds. ymerdigital.com

This synergistic approach can be applied to the study of this compound in several ways:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and elucidate reaction mechanisms. This can guide the design of experiments and the optimization of reaction conditions.

Rational Design of Functional Materials: Computational methods can be employed to predict the photophysical properties (e.g., absorption and emission spectra, quantum yields) of virtual libraries of this compound derivatives. nih.gov This allows for the in silico screening of large numbers of compounds and the identification of promising candidates for synthesis and experimental evaluation.

Structure-Based Drug Design: If derivatives of this compound are investigated as potential therapeutic agents, molecular docking and molecular dynamics simulations can be used to predict their binding modes to target proteins and to guide the design of more potent and selective inhibitors. nih.govislandscholar.ca

By combining the predictive power of computational chemistry with the practical insights of synthetic chemistry, researchers can more efficiently explore the chemical space around the this compound scaffold and accelerate the development of new technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-6-chloro-2H-chromene, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization of substituted phenolic precursors followed by halogenation. For example, bromination at the 3-position can be achieved using bromine in dimethylformamide (DMF), while chlorination at the 6-position may require electrophilic substitution with chlorine gas or SO2Cl2\text{SO}_2\text{Cl}_2. Solvents like DMF or N,N\text{N,N}-diethylaniline are critical for controlling reaction kinetics .
  • Optimization : Adjust stoichiometry, temperature (e.g., 80–100°C for bromination), and catalysts (e.g., Lewis acids like AlCl3\text{AlCl}_3) to improve yield. Monitor progress via TLC or HPLC.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, chromene oxygen at δ 4.5–5.5 ppm).
  • MS : High-resolution mass spectrometry confirms molecular weight (expected C9H6BrClO2\text{C}_9\text{H}_6\text{BrClO}_2, ~261.5 g/mol).
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. SHELXL refines structures with R factors < 0.05 for high confidence .

Advanced Research Questions

Q. How does the reactivity of bromine and chlorine substituents influence substitution reactions in this compound?

  • Bromine Reactivity : The 3-bromo group undergoes nucleophilic substitution (e.g., with amines or thiols) due to its electron-withdrawing nature.
  • Chlorine Stability : The 6-chloro group is less reactive under mild conditions but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts .
  • Experimental Design : Use DFT calculations to predict reactive sites and validate with kinetic studies.

Q. What challenges arise in resolving crystallographic data for halogenated chromenes, and how are they addressed?

  • Challenges : Halogen atoms (Br/Cl) cause absorption errors or disorder in crystal lattices.
  • Solutions :

  • Use synchrotron radiation for high-resolution data collection.
  • Apply SHELXL’s TWIN and BASF commands for twinned crystals .
  • Example: A related compound, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, was refined to Rint=0.030R_{\text{int}} = 0.030 using SHELX .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

  • Case Study : If NMR suggests a planar structure but SC-XRD shows puckering, re-examine solvent effects or crystal packing forces.
  • Methodology :

  • Cross-validate with IR spectroscopy (e.g., carbonyl stretching frequencies).
  • Perform temperature-dependent NMR to detect conformational flexibility .

Q. What role does bromine play in the biological activity of halogenated chromenes?

  • Mechanistic Insight : Bromine’s polarizability enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Data Limitations : While 6-bromo-2,2-dimethyl-2H-chromene shows in vitro anticancer activity, no FDA-approved derivatives exist. Focus on structure-activity relationship (SAR) studies to isolate bioactive motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.